1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity. The CAS number for this compound is 1710202-90-6, and its molecular formula is with a molecular weight of approximately 369.4 g/mol .
This compound falls under the category of thienopyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. It is part of a broader class of compounds that exhibit significant biological activities due to their structural characteristics, making them valuable in drug development .
The synthesis of 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves several steps:
Each step requires careful control of reaction conditions (temperature, solvent, catalysts) to ensure high yields and purity of the final product .
The molecular structure of 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can be represented using various structural notations:
CC1=CC(=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CS5)
The compound features a thienopyrimidine core fused with a piperidine ring and a pyridine group attached through a methyl linkage. This complex structure contributes to its potential biological activities .
The chemical reactivity of this compound can be attributed to its functional groups:
Understanding these reactions is crucial for developing derivatives that may exhibit improved pharmacological profiles .
The mechanism of action for 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors.
For instance:
Research into its specific targets is ongoing, but preliminary studies indicate promising effects against certain cancer cell lines .
The physical properties of 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 369.4 g/mol |
Molecular Formula | |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties are essential for understanding solubility, stability, and potential bioavailability in pharmaceutical applications .
The compound has potential applications in several fields:
Further research is necessary to fully explore these applications and optimize the compound for specific uses .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: